molecular formula C9H10ClN B11914341 5-Chloro-5,6,7,8-tetrahydroisoquinoline

5-Chloro-5,6,7,8-tetrahydroisoquinoline

Cat. No.: B11914341
M. Wt: 167.63 g/mol
InChI Key: MKKSBYCWYRRKAR-UHFFFAOYSA-N
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Description

5-Chloro-5,6,7,8-tetrahydroisoquinoline is a heterocyclic organic compound with the molecular formula C9H10ClN and a molecular weight of 167.64 g/mol It is a derivative of tetrahydroisoquinoline, characterized by the presence of a chlorine atom at the 5th position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-5,6,7,8-tetrahydroisoquinoline typically involves the chlorination of 5,6,7,8-tetrahydroisoquinoline. One common method includes the reaction of 5,6,7,8-tetrahydroisoquinoline with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroisoquinoline compounds .

Mechanism of Action

The mechanism of action of 5-Chloro-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing biochemical processes. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-5,6,7,8-tetrahydroisoquinoline is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

5-chloro-5,6,7,8-tetrahydroisoquinoline

InChI

InChI=1S/C9H10ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3H2

InChI Key

MKKSBYCWYRRKAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=NC=C2)Cl

Origin of Product

United States

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